Product packaging for Dinickel phosphide(Cat. No.:CAS No. 12035-64-2)

Dinickel phosphide

Cat. No.: B076773
CAS No.: 12035-64-2
M. Wt: 238.03 g/mol
InChI Key: FBMUYWXYWIZLNE-UHFFFAOYSA-N
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Description

Dinickel phosphide (Ni2P) is an advanced inorganic compound of significant interest in materials science and catalysis research, particularly for energy conversion and storage technologies. Its primary research value lies in its exceptional performance as a robust, non-precious metal-based electrocatalyst for the Hydrogen Evolution Reaction (HER). The mechanism of action is attributed to the unique electronic structure of the Ni2P crystal lattice, where phosphorus atoms act as electron acceptors, optimizing the binding energy of hydrogen intermediates (H) on the nickel sites. This results in a near-optimal ΔG_H, facilitating highly efficient hydrogen production from water splitting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ni3P2 B076773 Dinickel phosphide CAS No. 12035-64-2

Properties

IUPAC Name

nickel(2+);phosphorus(3-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3Ni.2P/q3*+2;2*-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZGSHVDNCPPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[P-3].[P-3].[Ni+2].[Ni+2].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ni3P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.028 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12035-64-2
Record name Nickel phosphide (Ni2P)
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Record name Dinickel phosphide
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Synthetic Methodologies for Dinickel Phosphide Nanostructures

Solution-Phase Synthesis Approaches

Solution-phase methods are widely employed for the synthesis of dinickel phosphide (B1233454) nanostructures due to their ability to produce materials with well-defined characteristics. These techniques involve the reaction of nickel and phosphorus precursors in a liquid medium.

Solvothermal and Hydrothermal Methods for Controlled Morphology and Phase Formation

Solvothermal and hydrothermal syntheses are versatile methods for preparing Ni₂P nanostructures. These techniques involve chemical reactions in a sealed vessel, known as an autoclave, at temperatures above the solvent's boiling point. When water is used as the solvent, the method is termed hydrothermal. rsc.orgmdpi.com These approaches offer excellent control over the product's morphology and crystalline phase by adjusting parameters such as temperature, reaction time, solvent, and the ratio of precursors. rsc.orgrsc.orgresearchgate.net

The choice of nickel precursor and solvent significantly influences the final product. researchgate.net For instance, various nickel salts like nickel chloride, nickel nitrate, and nickel acetate (B1210297) have been utilized. rsc.org Similarly, a range of solvents including water, ethanol, and ethylene (B1197577) glycol can be employed. rsc.orgrsc.org

Temperature and reaction time are critical parameters for phase control. Generally, longer reaction times and higher temperatures tend to favor the formation of different nickel phosphide phases. rsc.org For example, in some solvothermal systems, Ni₂P can be formed at lower temperatures, while a transition to Ni₁₂P₅ is observed at higher temperatures. rsc.orgrsc.org One study demonstrated the synthesis of Ni₂P nanowires via a one-step hydrothermal method at 195°C for 30 hours. frontiersin.org Another solvothermal approach using nickel chloride and red phosphorus in ethylene glycol at 190°C for 12 hours also yielded Ni₂P. rsc.org

The morphology of the resulting Ni₂P can also be tailored. For instance, Ni₂P nanowire clusters with lengths of about 10 µm and diameters of approximately 100 nm have been successfully synthesized using a hydrothermal method. frontiersin.org

Wet Chemical Techniques, including Trioctylphosphine-Mediated Pathways for Nanoparticle Synthesis

Wet chemical methods encompass a variety of solution-based approaches for nanoparticle synthesis. uni-saarland.de Among these, the use of trioctylphosphine (B1581425) (TOP) as both a phosphorus source and a solvent or capping agent is a prominent strategy for producing nickel phosphide nanoparticles. acs.orgresearchgate.net This method often involves the thermal decomposition of a metal-phosphine intermediate or a one-pot synthesis combining metal reduction and phosphorus incorporation. acs.org

The ratio of TOP to the nickel precursor is a crucial factor that dictates the composition and phase of the resulting nanoparticles. acs.org A high TOP to Ni(II) ratio can lead to the formation of amorphous nickel phosphide nanoparticles, which can then serve as an intermediate to produce crystalline Ni₂P, Ni₁₂P₅, and Ni₅P₄ nanoparticles with uniform size distributions. acs.org The synthesis of crystalline Ni₂P nanoparticles can be achieved by heating a mixture of a nickel precursor and TOP to 315°C for one hour. acs.org

These wet chemical approaches, particularly those employing colloidal synthesis, allow for excellent control over the size and composition of the nanoparticles, yielding stable and easily processable dispersions. researchgate.net

Precipitation Techniques for Dinickel Phosphide Material Preparation

Precipitation is another solution-based method used for preparing this compound materials. This technique generally involves mixing solutions of a nickel salt and a phosphorus-containing compound, leading to the precipitation of the desired nickel phosphide product. While less detailed in the provided context, precipitation is mentioned as a method for modifying NiₓPᵧ materials. mdpi.com

One specific example that can be categorized under precipitation involves a codeposition-annealing technique. In this two-step process, a nickel-phosphorus solid solution is first electrolytically codeposited along with red phosphorus particles. This is followed by a controlled annealing step to promote the interdiffusion of phosphorus and the precipitation of nickel phosphide phases. acs.org By adjusting the annealing parameters, the relative percentage of different phosphide phases, including Ni₂P, can be tuned. acs.org

Solid-State and Vapor-Phase Synthesis Routes

Solid-state and vapor-phase synthesis methods offer alternative pathways to solution-based approaches for producing this compound, often in the form of bulk materials, films, or coatings.

Solid-Gas Reactions and Temperature-Programmed Reduction for Phase-Pure this compound Formation

Solid-gas reactions are a common method for synthesizing nickel phosphides. mdpi.com This technique typically involves the reaction of a solid nickel-containing precursor with a phosphorus-containing gas at elevated temperatures. The morphology of the resulting material can be influenced by the synthesis method. mdpi.com

Temperature-programmed reduction (TPR) is a specific type of solid-gas reaction where a nickel precursor, often an oxide, is reduced in the presence of a phosphorus source under a controlled temperature ramp. This method is crucial for achieving phase-pure Ni₂P. The synthesis temperature plays a key role in controlling the Ni:P ratio of the final product. mdpi.com

Chemical Vapor Deposition (CVD) for Film and Nanocomposite Synthesis

Chemical Vapor Deposition (CVD) is a versatile technique used to produce high-quality thin films and nanocomposites of this compound. mdpi.com In a typical CVD process, volatile precursors containing nickel and phosphorus are introduced into a reaction chamber where they decompose and react on a substrate surface to form a thin film of Ni₂P.

Single-source precursors, which contain both nickel and phosphorus in the same molecule, can simplify the CVD process. scilit.com The use of such precursors has been demonstrated for the deposition of nickel phosphide thin films. scilit.com

Chemical Compounds

Electrochemical Deposition Techniques

Electrochemical deposition has emerged as a significant method for synthesizing nickel phosphide nanostructures and films. ulb.ac.be This technique involves the reduction of nickel ions and a phosphorus source, such as sodium hypophosphite, onto a conductive substrate from an electrolyte bath. ulb.ac.becdmf.org.br It is a versatile, room-temperature process that allows for the direct growth of catalyst films on various supports, making it a cost-effective and straightforward procedure. cdmf.org.brrsc.org The resulting morphologies can be influenced by the substrate and the specific electrochemical program used, which includes potentiostatic (constant voltage), galvanostatic (constant current), or cyclic voltammetry methods. ulb.ac.be While this approach can produce various nickel phosphide phases, it often yields amorphous films whose disordered structures can provide an abundance of active sites, which is beneficial for catalysis. cdmf.org.br

Pulse-Reverse Electrodeposition for Nickel Phosphide Electrocatalyst Fabrication

Pulse-reverse electrodeposition is an advanced electrochemical technique utilized to fabricate nickel phosphide (Ni-P) films, particularly for applications as electrocatalysts in processes like the hydrogen evolution reaction (HER). nih.govfrontiersin.org This method offers superior control over the material's composition compared to standard direct current (DC) or simple pulse electrodeposition. nih.gov The technique involves alternating between a cathodic pulse, where Ni-P co-deposition occurs, and an anodic pulse. During the anodic (reverse) pulse, a selective dissolution of the more metallic nickel component of the alloy takes place. rsc.orgnih.gov

This selective removal of nickel effectively increases the relative phosphorus content in the final deposit. By carefully tailoring the parameters of the pulse cycle, such as the duty cycle (the ratio of cathodic pulse time to the total cycle time), researchers can minutely control the stoichiometry of the Ni-P electrocatalyst. nih.gov For instance, studies have shown that decreasing the duty cycle in pulse-reverse electrodeposition leads to an increase in the phosphorus content and promotes the formation of an amorphous phase due to the shorter periodic deposition times. nih.gov This method has been successfully used to prepare amorphous Ni-P films with varying compositions, such as Ni₆₉P₃₁, Ni₇₃P₂₇, Ni₇₄P₂₆, and Ni₇₅P₂₅, by adjusting the duty cycles. nih.gov The resulting films, often with porous nanosphere morphologies, exhibit enhanced electrocatalytic activity. rsc.org Subsequent annealing of these amorphous films can be performed to induce crystallization and form well-defined phases like Ni₂P. nih.gov

Table 1: Effect of Duty Cycle on Nickel Phosphide Composition and Structure in Pulse-Reverse Electrodeposition
Duty Cycle (%)Resulting CompositionObserved PhaseReference
100 (DC)Ni₇₅P₂₅Amorphous nih.gov
80Ni₇₄P₂₆Amorphous nih.govresearchgate.net
60Ni₇₃P₂₇Amorphous nih.govresearchgate.net
50Ni₆₉P₃₁Amorphous nih.govresearchgate.net

Strategic Control of this compound Phase, Morphology, and Size in Synthesis

Achieving precise control over the phase, morphology, and size of nickel phosphide nanoparticles is critical, as these properties strongly influence their catalytic activity. nih.govescholarship.org Research has identified several interdependent synthetic "levers" that can be tuned to produce desired nanostructures, including phase-pure samples of Ni₂P. nih.govacs.orgacs.org These key parameters include the precursor ratio, temperature, reaction time, and the use of surfactants.

The ratio of the phosphorus source (e.g., trioctylphosphine - TOP) to the nickel precursor (P:Ni) is a primary controlling factor. nih.govnih.govacs.org This ratio plays a dual role:

Morphology and Size Control: At the initial precursor particle formation stage (typically at lower temperatures like 200–230 °C), the P:Ni ratio governs the size and morphology. acs.org Low P:Ni ratios tend to produce large, hollow nanoparticles, while high P:Ni ratios result in the formation of small, solid particles. nih.govacs.orgacs.org

Phase Control: At higher crystallization temperatures (e.g., 300–350 °C), the P:Ni ratio influences the resulting crystalline phase. nih.govacs.org Low P:Ni ratios favor the formation of metal-rich phases like Ni₁₂P₅, whereas high P:Ni ratios promote the formation of the phosphorus-richer Ni₂P phase. nih.govacs.orgacs.org

Temperature and reaction time are also crucial. Increasing the reaction temperature and duration generally favors the formation of Ni₂P, which is often the more thermodynamically stable product, by providing more reactive phosphorus and allowing sufficient time for phase conversion. nih.govacs.org

Table 2: Influence of Synthetic Parameters on Nickel Phosphide Nanostructure Characteristics
ParameterInfluenceOutcomeReference
P:Ni Precursor Ratio (Low)Morphology & PhaseLarge, hollow particles; Favors Ni₁₂P₅ phase nih.govacs.orgacs.org
P:Ni Precursor Ratio (High)Morphology & PhaseSmall, solid particles; Favors Ni₂P phase nih.govacs.orgacs.org
Temperature & TimePhase ConversionIncreasing values favor the thermodynamic product (often Ni₂P) nih.govacs.org
Oleylamine (OLAM) ConcentrationPhase & Morphology TuningAllows Ni₁₂P₅ formation at high P:Ni ratios; tunes void size in hollow particles nih.govacs.orgacs.org
Phosphorus Addition at CrystallizationDecouples Phase from Initial RatioEnables formation of hollow Ni₂P particles nih.govacs.org

Structure Activity Relationships and Electronic Structure of Dinickel Phosphide

Crystalline Phases and Polymorphism in Nickel Phosphide (B1233454) Systems Relevant to Catalysis (e.g., Ni₂P, Ni₅P₄, Ni₃P, Ni₁₂P₅, NiP₂, NiP₃)

The nickel-phosphorus (Ni-P) system encompasses a variety of crystalline phases, each with a distinct stoichiometry and crystal structure that significantly influences its catalytic properties. The synthesis conditions, such as temperature and the precursor phosphorus-to-nickel (P:Ni) ratio, are critical in determining which phase is formed. researchgate.netmdpi.comiaea.org Among the various phases, metal-rich phosphides like Ni₂P, Ni₁₂P₅, and Ni₃P, as well as P-rich phases like Ni₅P₄, have been extensively studied for their catalytic applications. mdpi.comrsc.org

Dinickel Phosphide (Ni₂P): Ni₂P is one of the most catalytically significant phases, particularly for reactions like the hydrogen evolution reaction (HER). mdpi.comresearchgate.net It crystallizes in a hexagonal Fe₂P-type structure (space group P-62m). mdpi.comresearchgate.net This structure contains two distinct nickel sites, Ni(1) with tetrahedral coordination to four phosphorus atoms and Ni(2) with square pyramidal coordination to five phosphorus atoms, and two types of phosphorus sites. acs.org The synthesis of phase-pure Ni₂P often requires specific temperature control; for instance, annealing at 300°C can favor the Ni₂P phase, while higher temperatures may lead to the formation of other phases like Ni₁₂P₅. doi.org The (001) facet of Ni₂P is frequently identified as being particularly active for catalysis. researchgate.net

Other Catalytically Relevant Phases:

Ni₁₂P₅: This phase has a tetragonal crystal structure (space group I4/m). acs.orgsci-hub.se It is often formed at higher temperatures (e.g., 600°C) or lower P/Ni precursor ratios compared to Ni₂P. researchgate.netdoi.org In some catalytic processes, Ni₁₂P₅ has shown different activity and selectivity compared to Ni₂P. mdpi.com

Ni₅P₄: Possessing a hexagonal crystal structure, Ni₅P₄ is considered a P-rich phase relative to Ni₂P and has demonstrated high catalytic activity, sometimes superior to other nickel phosphide phases in specific reactions like the HER. mdpi.comiaea.org Its formation can also be controlled by adjusting the P:Ni precursor ratio during synthesis. iaea.org

Ni₃P: This is a nickel-rich phase that can be formed alongside Ni₂P, especially under certain synthesis conditions like calcination of amorphous Ni-P precursors at specific temperatures (e.g., 300°C). bohrium.com The presence of mixed nanocrystalline Ni₂P and Ni₃P has been shown to enhance HER performance by providing more active sites. bohrium.comrsc.org

P-Rich Phases (NiP₂, NiP₃): Phases like NiP₂ and NiP₃ are less commonly the primary focus in many catalytic studies compared to the metal-rich phases but are part of the broader Ni-P phase diagram. rsc.orgrsc.org NiP₃, for example, has a cubic structure with an abundance of P-P bonds. bohrium.com The formation of these P-rich phases generally requires a higher phosphorus chemical potential during synthesis. rsc.org

The selection of a specific crystalline phase is a key strategy in designing nickel phosphide catalysts for desired applications, as the phase directly dictates the surface atomic arrangement and electronic properties. iaea.orgbohrium.com

Nickel Phosphide PhaseCrystal SystemCommon Synthesis ObservationReference
Ni₂PHexagonalFavored at moderate temperatures (e.g., 300-400°C) and specific P:Ni ratios. researchgate.netdoi.org
Ni₅P₄HexagonalSynthesized via wet chemical methods, with phase control via P/Ni ratio and reaction time. mdpi.comiaea.org
Ni₃PTetragonalCan form as a mixed phase with Ni₂P at lower calcination temperatures (e.g., 300°C). bohrium.comrsc.org
Ni₁₂P₅TetragonalOften forms at higher temperatures (e.g., >400-600°C) or lower P:Ni ratios. researchgate.netdoi.org
NiP₂MonoclinicConsidered a P-rich phase in the Ni-P system. rsc.orgrsc.org
NiP₃CubicP-rich phase with significant P-P bonding. rsc.orgbohrium.com

Surface Chemistry and Identification of Active Sites on this compound Catalysts

The catalytic activity of this compound (Ni₂P) is intrinsically linked to the specific atomic arrangements, or motifs, on its surface. Both nickel and phosphorus sites are considered crucial for catalysis, often working in concert to facilitate reactions. researchgate.netnih.gov Theoretical and experimental studies have identified several key surface features as active sites.

The Ni₂P(001) surface is widely recognized as the most catalytically active facet for the hydrogen evolution reaction (HER). researchgate.netnih.gov This surface exposes both Ni and P atoms, which are believed to create an "ensemble effect." researchgate.netacs.org In this model, the different sites work together: P sites can act as proton acceptors, while Ni sites act as hydride acceptors, mimicking the function of highly active [NiFe] hydrogenase enzymes. researchgate.net

Nickel Sites: Density functional theory (DFT) calculations have highlighted the importance of specific Ni sites. For the HER, Ni₃-hollow sites on the (0001) surface and bridged Ni-Ni sites on the (10-10) surface have been identified as important for hydrogen binding. bohrium.com However, these sites can sometimes bind hydrogen too strongly, which can hinder the reaction. acs.orgbohrium.com The electronic structure of these Ni sites, particularly the partial positive charge (Niδ+) induced by neighboring P atoms, is thought to be a key factor in their catalytic function. researchgate.net

Phosphorus Sites: Phosphorus sites are not merely structural components but participate directly in the catalytic cycle. nih.gov They are believed to weaken the binding of intermediates on the adjacent Ni sites, preventing catalyst poisoning and facilitating product release. acs.org In some nickel phosphide phases like Ni₅P₄, top P sites are identified as being highly active for the HER. acs.orgbohrium.com The activity of these P sites can be sensitive to their local coordination environment, including the number of bonds to Ni atoms. acs.orgbohrium.com

The combination of these active motifs—Ni₃ hollows, Ni-P bridges, and terminal P sites—is essential for the high catalytic activity observed in Ni₂P. sci-hub.se The precise role and activity of each site can depend on the specific reaction (e.g., HER, hydrodesulfurization) and the reaction conditions.

This compound catalysts are not static under reaction conditions. Operando and in situ studies reveal that the catalyst surface can undergo significant reconstruction, transforming into the true active phase during catalysis. bohrium.com This phenomenon is particularly prominent during the oxygen evolution reaction (OER) in alkaline media.

During the OER, the surface of Ni₂P often transforms into an amorphous nickel (oxy)hydroxide (NiOOH) layer. nih.gov This NiOOH layer is widely considered to be the actual catalytically active species for oxygen evolution, with the underlying nickel phosphide core primarily serving as a conductive support that facilitates efficient electron transfer to the active surface layer. nih.gov Operando Raman spectroscopy has been used to observe this transition, showing the emergence of NiOOH bands at potentials relevant to the OER. nih.gov Both Ni₂P and Ni₁₂P₅ phases undergo this transformation, though catalysts derived from Ni₂P have shown superior activity and stability, which is attributed to more efficient electron transfer at the resulting Ni₂P/NiOOH interface. nih.gov

Under HER conditions, the surface changes can be more subtle but are still significant. In situ Raman spectroscopy has detected changes in Ni-O/OH bonds and the potential formation of Ni-H bonds on the Ni₂P surface even at low overpotentials. Long-term electrolysis can lead to the leaching of both nickel and phosphorus into the electrolyte, which could result in the formation of a new phase, such as metallic nickel, on the catalyst surface. In some cases, particularly in lithium-sulfur batteries, an ultrathin layer of Ni(OH)₂ can be formed on the Ni₂P surface through electrochemical reconstruction, which enhances performance. These dynamic changes highlight the importance of characterizing catalysts under actual operating conditions to understand their true behavior. bohrium.com

The phosphorus-to-nickel (P:Ni) ratio is a critical parameter that dictates not only the bulk crystalline phase of the resulting nickel phosphide but also its surface properties and, consequently, its catalytic performance. mdpi.com The P:Ni ratio in the synthesis precursors directly influences which phosphide phase is formed, with lower ratios often yielding Ni-rich phases like Ni₁₂P₅ and higher ratios being necessary for P-richer phases like Ni₂P or Ni₅P₄. researchgate.netiaea.org

This control over the bulk phase translates to different surface compositions and electronic structures. For instance, X-ray photoelectron spectroscopy (XPS) studies have shown that the surface of a catalyst can have a different phase composition than the bulk. One study revealed a surface layer rich in Ni₁₂P₅ (a lower P:Ni phase) even when the bulk contained a significant amount of Ni₂P, and this surface composition was directly correlated with HER activity. iaea.org

The P:Ni ratio also modulates the electronic properties of the surface Ni atoms. The incorporation of P atoms into the Ni lattice leads to an electron transfer from Ni to P, resulting in Ni sites with a slight positive charge (Niδ+) and P sites with a negative charge (Pδ-). researchgate.net The magnitude of this effect, and thus the electronic nature of the active sites, is dependent on the P:Ni ratio. DFT studies on methanol (B129727) steam reforming have shown that changing the catalyst from pure Ni to Ni₁₂P₅ (P:Ni = 5:12) and then to Ni₂P (P:Ni = 1:2) systematically alters the surface morphology and electronic structure, which in turn dictates the selectivity between different reaction pathways. mdpi.com Specifically, the Ni₁₂P₅ surface showed higher selectivity towards the desired reforming pathway compared to pure Ni or Ni₂P, highlighting that an optimal P:Ni ratio is key to tuning catalytic function. mdpi.com

Electronic Structure Modulation in this compound through Doping and Defects

Doping this compound with other transition metals is a powerful strategy to modulate its electronic structure and enhance its catalytic performance. rsc.orgacs.org The introduction of foreign metal atoms into the Ni₂P lattice alters the local coordination environment and induces charge redistribution, which directly impacts the energy and shape of the nickel d-band orbitals. researchgate.netacs.org The d-band center model is a key theoretical concept used to explain these effects; it posits that the energy of the d-band center relative to the Fermi level correlates with the strength of adsorbate binding, a critical factor in catalysis. researchgate.netacs.org

Iron (Fe) Doping: Fe is a common and effective dopant. DFT calculations and experimental results show that Fe doping modulates the electronic structure of Ni₂P. iaea.orgacs.org The introduction of Fe can facilitate electron transfer from Co/Ni to P in related phosphides, optimizing the electronic structure of the active sites. In Fe-doped Ni₂P, DFT calculations predicted that the d-band center of Ni atoms is shifted, which can lead to more favorable binding energies for reaction intermediates in both the HER and OER. acs.org This electronic modulation has been credited with triggering more efficient catalytic pathways. acs.org

Cobalt (Co) Doping: Co-doping has been shown to significantly improve HER activity. Theoretical and experimental studies demonstrate that introducing Co into the Ni₂P lattice causes a shift in the Ni 2p binding energy to lower values, indicating that electrons are transferred from Co to Ni. researchgate.net This charge redistribution moves the d-band center of the active Ni sites closer to the optimal region for hydrogen adsorption, resulting in Pt-like HER activity. researchgate.netsci-hub.se The synergistic effect of Co and S co-doping can further modify the electronic structure and d-band of the resulting bimetallic phosphosulphide. rsc.org

Molybdenum (Mo) and Tungsten (W) Doping: Doping with high-valence metals like Mo and W also effectively tunes the electronic properties. Mo-doping regulates the d-band structure of Ni, creating more oxidized Ni species that are beneficial for OER. researchgate.netbohrium.com DFT calculations have demonstrated a charge redistribution and a shift of the d-band center in Mo-doped Ni₂P. bohrium.com Similarly, W-doping in Ni₁₂P₅ has been shown by DFT to promote the formation of high-valence Ni species, which are known to enhance the OER.

Other Dopants (Cu, Mn, Cr): Doping with other metals like copper, manganese, and chromium also influences the electronic structure. Cu and Co co-doping can induce lattice strain, which in turn optimizes the d-band center position and promotes electron transfer. researchgate.net Cr-doping can induce local structural distortions that alter the electronic environment of Ni sites, leading to a higher d-band center and stronger adsorption of intermediates. rsc.org A systematic DFT study on various dopants (including Mn, Cr, V, Ti) found a linear correlation between the change in charge on the Ni₂P surface, the d-band center (εd), and the hydrogen adsorption energy, confirming that electronic structure modulation via doping is a key principle for designing improved catalysts. researchgate.netsci-hub.se

Dopant MetalEffect on Ni₂P Electronic StructureObserved Catalytic EnhancementReference
Fe (Iron)Modulates d-band center, facilitates electron transfer, and can trigger different catalytic mechanisms (e.g., LOM for OER).Enhanced HER and OER activity. acs.orgacs.org
Co (Cobalt)Induces electron transfer to Ni, shifting the d-band center to a more optimal position for H adsorption.Significantly improved HER performance. researchgate.netsci-hub.se
Mo (Molybdenum)Regulates d-band structure, creates higher oxidation state Ni species, and shifts the d-band center.Improved OER and methanol oxidation. researchgate.netbohrium.com
W (Tungsten)Promotes formation of high-valence Ni species in the active surface layer.Enhanced HER and OER.
Cu (Copper)Co-doping with Co induces compressive strain, optimizing the d-band center.Enhanced HER and hydrazine (B178648) oxidation. researchgate.net
Mn (Manganese)Systematically modifies surface charge and d-band center.Improved HER activity. sci-hub.se
Cr (Chromium)Induces structural distortions, leading to a higher d-band center.Improved methanol electrosynthesis. rsc.org

Non-metal Doping Effects (e.g., Nitrogen, Phosphorus in carbon matrices) on this compound Catalytic Performance

The catalytic efficacy of this compound (Ni₂P) can be significantly enhanced through the strategic incorporation of non-metal dopants, such as nitrogen, or by embedding Ni₂P nanoparticles within doped carbon matrices. These modifications alter the electronic structure and surface properties of the material, leading to improved performance in various catalytic reactions, particularly the hydrogen evolution reaction (HER).

Nitrogen doping has emerged as a potent strategy to boost the intrinsic catalytic activity of Ni₂P. Spectroscopic characterization and density functional theory (DFT) calculations have confirmed that the introduction of nitrogen atoms into the Ni₂P lattice regulates its electronic structure. nih.gov This modification optimizes the Gibbs free energy of reaction intermediates, ultimately promoting the HER process. nih.gov For instance, self-supported nitrogen-doped Ni₂P on nickel foam (N-Ni₂P/NF) has demonstrated excellent HER performance in alkaline media, achieving a current density of 10 mA cm⁻² at a low overpotential of 50 mV. nih.gov The principle extends to other transition metal phosphides, where nitrogen-induced lattice contraction can generally boost HER catalysis. nih.gov The introduction of nitrogen can create new active sites, tune the electron density of the metal centers, and improve electrical conductivity. researchgate.net

Role of Vacancies and Lattice Strain in Modulating this compound Reactivity

The catalytic reactivity of this compound is highly sensitive to structural imperfections such as atomic vacancies and lattice strain. These features can be intentionally engineered to modulate the electronic properties and surface chemistry of the catalyst, thereby tuning its performance.

Vacancies, particularly on the catalyst's surface, can play a crucial role. Theoretical calculations have suggested that the absence of nickel atoms on the Ni₂P surface can enhance its structural stability. mdpi.com Furthermore, surfaces that are rich in phosphorus are considered to be more active and provide a greater number of active sites for catalytic reactions. mdpi.com

Lattice strain engineering has been identified as a powerful tool for enhancing the catalytic activity of Ni₂P. nih.gov Strain can be introduced through methods like heteroatom doping or by creating heterostructures with mismatched lattice parameters. nih.govacs.org A study demonstrated that inducing a compressive strain of -3.62% in Ni₂P via dual-cation co-doping significantly boosted its bifunctional activity for both the hydrazine oxidation reaction (HzOR) and the HER. nih.gov DFT calculations revealed that this compressive strain facilitates the HER process by promoting water dissociation and concurrently tuning the adsorption strength of hydrogen intermediates. nih.gov For the HzOR, the compressive strain was found to lower the energy barrier of the rate-determining step. nih.gov The formation of internal voids and edge dislocations, which can be created during the synthesis process through mechanisms like the Kirkendall effect, can also induce lattice strain and modulate catalytic properties. rsc.org Moreover, interfacial strain between Ni₂P and a secondary phase, such as a magnesium-containing compound, has been shown to be responsible for high catalytic activity in the oxygen evolution reaction (OER), suggesting that designing strained interfaces is a viable strategy for developing advanced catalysts. acs.orgresearchgate.net

Theoretical Insights into this compound Catalysis: Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD) Calculations

Theoretical and computational methods, particularly Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD), have provided profound insights into the catalytic mechanisms of this compound. These tools allow researchers to model catalytic processes at the atomic level, offering a rational basis for understanding and designing high-performance catalysts. unirioja.esbohrium.comnih.gov

DFT has been widely employed to investigate the electrocatalytic water splitting process on Ni₂P surfaces. nih.govresearchgate.net It is used to calculate the geometric and electronic structures of the catalyst, identify the most stable surface terminations, and determine the active sites for reactions like the HER and OER. acs.orgmdpi.com By calculating the adsorption energies of reaction intermediates and the energy barriers for elementary reaction steps, DFT can elucidate complex reaction networks and predict catalytic activity. nih.govmdpi.com For example, DFT studies have been instrumental in understanding how the P:Ni ratio affects selectivity in methanol steam reforming over nickel phosphide catalysts and how doping can modulate electronic properties to enhance HER activity. nih.govmdpi.com

AIMD simulations complement static DFT calculations by providing a dynamic picture of the catalytic process. nih.gov This method is particularly useful for studying systems involving liquids, such as the catalyst-water interface. AIMD can simulate the real-time dissociation of water molecules on the Ni₂P surface, offering microscopic insights into the structural and dynamical properties of the reaction environment. nih.govnih.govdntb.gov.ua For instance, AIMD simulations have shown that on the surface of nickel phosphides, water molecules can preferentially adsorb on phosphorus atoms, and that the dissociation of H₂O occurs in distinct steps. nih.govnih.gov The combination of DFT and AIMD provides a comprehensive theoretical framework for unraveling the intricate mechanisms of Ni₂P catalysis, guiding the experimental design of more efficient and robust materials. nih.govsemanticscholar.org

Computational Studies on Reaction Intermediates and Energy Barriers on this compound Surfaces

Computational studies, primarily using DFT, have been crucial in identifying reaction intermediates and quantifying the energy barriers that govern the catalytic performance of this compound surfaces in various reactions.

For the hydrogen evolution reaction (HER) in alkaline media, DFT calculations have predicted high activation energy barriers, ranging from 0.86 to 1.53 eV, for the initial water dissociation step (Volmer step) on different Ni₂P surfaces. mdpi.com This indicates that water splitting is often the rate-limiting step. However, these barriers can be significantly lowered through catalyst engineering. For example, introducing compressive strain can promote water dissociation, while doping with iron and creating a heterostructure with cerium(IV) oxide can also dramatically reduce the energy barrier for H₂O dissociation and the formation of adsorbed hydrogen (H*). nih.govrsc.org

In the context of the oxygen evolution reaction (OER), computational studies on various nickel phosphides have identified the formation of the OOH* intermediate as the rate-determining step. nih.govnih.govmdpi.com The calculated overpotential for this step is lowest for the Ni₁₂P₅ phase, explaining its enhanced OER activity compared to other nickel phosphide stoichiometries. nih.govnih.gov AIMD simulations have further elucidated the reaction pathway, showing that H₂O molecules preferentially adsorb and dissociate on nonmetallic phosphorus sites rather than nickel sites. nih.govnih.govdntb.gov.ua

Beyond water splitting, computational studies have provided insights into other catalytic processes. In the hydrogenolysis of 2-methyltetrahydrofuran (B130290) (MTHF), a combination of advanced spectroscopy and DFT calculations identified the specific reactive intermediates and their binding configurations on Ni, Ni₁₂P₅, and Ni₂P surfaces. acs.org For methanol steam reforming, DFT calculations revealed how the P:Ni ratio dictates the reaction pathway and product selectivity, with different surfaces favoring either CO or CO₂ production by altering the energy barriers of intermediate steps. mdpi.com

Table 1: Calculated Energy Barriers for Reactions on Nickel Phosphide Surfaces

ReactionCatalyst SurfaceStepCalculated Energy Barrier (eV)Reference
HER (Alkaline)Ni₂P (undoped)H₂O Dissociation0.86 - 1.53 mdpi.com
HER (Alkaline)Fe-Ni₂P/CeO₂H₂O Dissociation-0.11 rsc.org
OERNi₁₂P₅O* → OOH* Formation1.58 mdpi.com
Methanol Steam ReformingNi(111)CH₂O* → CHOLower barrier than MSR pathway mdpi.com
Methanol Steam ReformingNi₁₂P₅(001)CH₂O + OH* → H₂COOH*Lower barrier than decomposition pathway mdpi.com

Application of the Sabatier Principle in this compound Catalyst Design

The Sabatier principle is a fundamental concept in heterogeneous catalysis that provides a framework for the rational design of catalysts, including this compound. The principle posits that an optimal catalyst should bind reaction intermediates with an intermediate strength—not so weakly that the intermediate fails to adsorb and react, and not so strongly that the intermediate becomes a spectator species, poisoning the surface and preventing product desorption. unirioja.es This relationship often manifests as a "volcano plot," where catalytic activity peaks at an optimal binding energy for a key intermediate. researchgate.net

In the design of Ni₂P catalysts for the hydrogen evolution reaction (HER), the Sabatier principle is applied using the Gibbs free energy of hydrogen adsorption (ΔGH) as a key descriptor. rsc.org According to the principle, the highest HER activity is achieved when ΔGH is close to 0 eV. rsc.org If the binding is too strong (ΔGH* << 0), the release of H₂ is hindered. If it is too weak (ΔGH* >> 0), the initial proton adsorption (Volmer step) is difficult. rsc.org

Computational studies using DFT have enabled the calculation of ΔGH* on various sites of different nickel phosphide surfaces, such as Ni₂P and Ni₅P₄. mdpi.com These calculations help to explain experimental observations, for instance, why Ni₅P₄ often outperforms Ni₂P in HER, by revealing differences in their H-binding energies. mdpi.com By understanding this structure-activity relationship, researchers can rationally design new catalysts. Strategies such as doping, alloying, or creating heterostructures are employed to tune the electronic structure of Ni₂P, thereby modifying the adsorption energy of intermediates to be closer to the peak of the Sabatier volcano and maximizing catalytic performance. unirioja.esrsc.org This theoretical guidance helps to move beyond trial-and-error approaches towards a more predictive and efficient catalyst development process. unirioja.es

Charge Transfer and Electronic Reconstruction Analysis in this compound Systems

The catalytic activity of this compound is intrinsically linked to its electronic structure. Modifying this structure through charge transfer and electronic reconstruction is a key strategy for enhancing catalytic performance. These modifications, often induced by doping or creating heterointerfaces, alter the way the catalyst interacts with reaction intermediates, thereby tuning its activity and selectivity. nih.govmdpi.com

Computational analysis, particularly through DFT, is essential for understanding these electronic effects. Bader charge analysis, for example, is a method used to quantify the amount of charge transferred between different atoms in the catalyst system. researchgate.net Studies have shown that doping Ni₂P with non-metals like nitrogen regulates its original electronic structure, leading to an enhancement of its intrinsic catalytic properties for the HER. nih.gov This is due to a redistribution of charge that optimizes the binding energy of intermediates. nih.gov

The formation of heterostructures is another powerful method to induce electronic reconstruction. At the interface between Ni₂P and another material, such as nickel thiophosphate (NiPS₃) or cerium(IV) oxide (CeO₂), a significant charge redistribution occurs. rsc.orgscispace.com This creates a built-in electric field near the interface, which can lower the energy barriers for catalytic reactions. scispace.com For example, at the NiPS₃/Ni₂P interface, electrons accumulate on one side and are depleted on the other, facilitating the HER. scispace.com Similarly, doping Ni₂P with metals like iron or tin alters the density of states (DOS) near the Fermi level. rsc.orgunibo.it An increased DOS at the Fermi level suggests a more metallic character and enhanced conductivity, which accelerates charge-transfer kinetics at the electrode-electrolyte interface, boosting reactions like the OER. unibo.it In NiMoP alloys, phosphorus atoms have been shown to induce charge reconstruction by causing molybdenum atoms to lose electrons while preventing nickel atoms from gaining them, which optimizes hydrogen adsorption. chinesechemsoc.org These insights from electronic structure analysis are critical for designing advanced Ni₂P-based catalysts with tailored functionalities.

Electrocatalytic Applications of Dinickel Phosphide

Hydrogen Evolution Reaction (HER) Electrocatalysis by Dinickel Phosphide (B1233454)

Dinickel phosphide is recognized as an excellent and robust catalyst for the electrochemical hydrogen evolution reaction, capable of operating effectively in both acidic and basic solutions. researchgate.netrsc.org Nanoparticles of Ni₂P have demonstrated some of the highest HER activity among non-noble metal electrocatalysts, producing hydrogen gas with nearly 100% faradaic efficiency and maintaining stability in aqueous acidic media. acs.org

The mechanism of the HER on the surface of an electrocatalyst is crucial for understanding and improving its efficiency. The reaction in an acidic solution generally proceeds through one of two pathways, both beginning with the Volmer step:

Volmer Reaction (Proton Adsorption): H⁺ + e⁻ → H*

Heyrovsky Reaction (Electrochemical Desorption): H* + H⁺ + e⁻ → H₂

Tafel Reaction (Chemical Desorption): H* + H* → H₂

The dominant pathway can be inferred from the Tafel slope, a measure of the increase in overpotential required to increase the reaction rate by an order of magnitude. frontiersin.orgmdpi.com

A Volmer-Heyrovsky mechanism, where the Heyrovsky reaction is the rate-determining step, typically corresponds to a Tafel slope of approximately 38-40 mV/dec. mdpi.com

A Volmer-Tafel mechanism, with the Tafel reaction being rate-limiting, is associated with a Tafel slope of about 29-30 mV/dec. mdpi.com

If the initial Volmer step is the slowest, the Tafel slope is much higher, around 116-120 mV/dec. frontiersin.orgmdpi.com

For this compound, studies have shown varying Tafel slopes depending on the material's specific preparation and structure. For instance, certain Ni₂P nanowires have exhibited a Tafel slope of 73 mV dec⁻¹, while other nanocrystalline forms have achieved slopes as low as 44 mV dec⁻¹, suggesting that the reaction mechanism can be tuned. frontiersin.orgmdpi.com In alkaline media, the proton source is the water molecule itself, which first dissociates on the catalyst surface, but the subsequent steps involving adsorbed hydrogen (H*) follow similar Heyrovsky or Tafel desorption pathways.

To improve the HER performance of Ni₂P, researchers have focused on several key strategies, including nanostructuring, doping, and the formation of heterostructures. dntb.gov.ua These modifications aim to increase the number of active sites, enhance electrical conductivity, and optimize the binding energy of hydrogen on the catalyst surface.

Nanostructuring: Reducing the size of Ni₂P to the nanoscale, such as in nanoparticles or nanowires, significantly increases the surface area-to-volume ratio, exposing more active sites for catalysis. frontiersin.org Hollow and faceted Ni₂P nanoparticles designed to expose a high density of the Ni₂P(001) surface have been shown to be particularly active, as this crystal facet is predicted by theory to be an effective HER catalyst. acs.org

Heterostructure Formation: Combining Ni₂P with other functional materials, such as carbon nanotubes or reduced graphene oxide (rGO), creates heterostructures with synergistic properties. mdpi.comacs.org The conductive support facilitates better charge transfer, while the interaction between Ni₂P and the support material can prevent nanoparticle aggregation and improve long-term stability. acs.orgresearchgate.net

The table below summarizes various strategies employed to enhance the HER performance of Ni₂P-based electrocatalysts.

StrategyMaterial SystemKey Performance MetricElectrolyte
Nanostructuring Ni₂P NanowiresOverpotential of 320 mV, Tafel slope of 73 mV dec⁻¹1.0 M KOH
Nanostructuring Mixed Nanocrystalline Ni₂P and Ni₃POverpotential of ~65 mV at 10 mA cm⁻², Tafel slope of ~44 mV dec⁻¹Not Specified
Heterostructure Ni₁₂P₅ Nanocrystals on Carbon Nanotubes (Ni₁₂P₅/CNT)Low onset potential, stable performanceAcidic Solution
Heterostructure Ni₂P Nanoparticles on Reduced Graphene Oxide (rGO/Ni₂P)Enhanced charge transfer and stabilityNot Specified

This table is interactive and can be sorted by column.

Understanding the stability and evolution of Ni₂P during the HER is critical for designing durable catalysts. Extensive analysis using techniques like X-ray absorption spectroscopy, electron microscopy, and in-situ Raman spectroscopy has revealed that Ni₂P particles undergo significant structural and chemical changes under HER conditions. acs.orgfigshare.com

When subjected to an overpotential, morphological alterations in the Ni₂P particles are observed. acs.org Furthermore, chemical changes occur on the catalyst surface, including the emergence of new nickel species and alterations in the oxidation states of the elements. acs.orgresearchgate.net Evidence suggests the formation of Ni–O bonds, indicating a degree of surface oxidation even under the reductive conditions of the HER. acs.org This surface reconstruction can impact both the catalytic efficiency and the long-term stability of the material. github.io

Oxygen Evolution Reaction (OER) Electrocatalysis by this compound

While highly active for the HER, this compound also serves as an effective pre-catalyst for the OER, the anodic half-reaction in water splitting. The OER is generally more challenging than the HER due to its more complex four-electron transfer process. nih.gov Ni₂P-based materials have shown the ability to catalyze this reaction efficiently, often with performance comparable to more expensive catalysts. frontiersin.orgacs.org

The mechanism of OER on nickel phosphide surfaces is complex and involves the transformation of the catalyst itself. Theoretical studies using density functional theory (DFT) have provided insights into the initial steps. It has been proposed that water molecules preferentially adsorb onto the nonmetallic phosphorus atoms rather than the nickel atoms, suggesting that P sites may act as the initial active centers for the reaction. nih.govresearchgate.net

Under the highly oxidizing conditions of the OER, the surface of this compound undergoes a significant and irreversible transformation. dtu.dk Extensive research has shown that Ni₂P is a pre-catalyst that converts in-situ to a different chemical species, which is the true catalytically active material. rsc.org

Upon anodic polarization, an overlayer of nickel oxyhydroxide (NiOOH) is generated on the surface of the Ni₂P nanoparticles. acs.orgepa.gov This results in the formation of a core-shell structure, where the conductive Ni₂P core is covered by a catalytically active NiOOH shell. rsc.org This in-situ generated nickel oxyhydroxide is widely recognized as a highly efficient catalyst for the OER in alkaline media. rsc.org

This surface reconstruction, however, can also be accompanied by the degradation of the catalyst. bohrium.comresearchgate.net Studies have shown that phosphorus can be leached from the catalyst into the electrolyte, likely in the form of phosphate (B84403) ions. acs.org This dissolution can affect the long-term stability and activity of the electrocatalyst. researchgate.net

Dual-Site Mechanism Exploration in this compound OER Catalysis

The exploration of dual-site mechanisms in this compound (Ni₂P) and its composites for the Oxygen Evolution Reaction (OER) has revealed synergistic interactions that enhance catalytic activity. In Ni₂P-based heterostructures, such as those combining Ni₂P with iron phosphide (Fe₂P), a cooperative mechanism is observed. Systematic analyses of Ni₂P-Fe₂P heterostructures have shown that the two different metal sites work in concert to facilitate water splitting. semanticscholar.orgnih.govresearchgate.net

Specifically, the Fe₂P component is proposed to aid in the initial water dissociation step, while the Ni₂P component facilitates the subsequent forward transitions of key intermediates like hydrogen, hydroxyl, and hydroperoxyl. semanticscholar.orgnih.govresearchgate.net This division of catalytic roles between the two sites leads to promoted gas evolution. Density Functional Theory (DFT) calculations have also been employed to study the OER mechanism on nickel phosphide surfaces, indicating that nonmetallic phosphorus atoms can act as the active sites for water molecule adsorption. nih.gov The charge of both Ni and P sites has been found to have a linear relationship with the adsorption energy of OH and O intermediates, which can be used to optimize OER catalysts. nih.gov

Carbon Dioxide Reduction Reaction (CO₂RR) Electrocatalysis by this compound

This compound has emerged as a promising electrocatalyst for the carbon dioxide reduction reaction (CO₂RR), demonstrating the ability to convert CO₂ into valuable chemical feedstocks. mdpi.com Unlike traditional metallic catalysts that often require high overpotentials, Ni₂P can facilitate CO₂ reduction at remarkably low potentials. rutgers.edursc.org The unique electronic and structural properties of transition metal phosphides like Ni₂P allow for unique catalytic pathways, potentially outperforming the competing hydrogen evolution reaction in specific potential ranges. acs.org

Selective Production of Multi-Carbon (C₃, C₄) Oxyhydrocarbons on this compound

A significant breakthrough in CO₂RR has been the use of this compound to selectively produce multi-carbon (C₃ and C₄) oxyhydrocarbons, a previously unreported achievement for this class of materials. rutgers.edursc.org Specifically, Ni₂P electrocatalysts have demonstrated the ability to convert CO₂ into methylglyoxal (a C₃ product) and 2,3-furandiol (a C₄ product) in aqueous solutions. rutgers.eduresearchgate.net

This high selectivity is achieved at exceptionally low overpotentials. For instance, a maximum Faradaic efficiency of 71% for 2,3-furandiol has been reported at 0.00 V vs. RHE on a Ni₂P catalyst, which corresponds to an overpotential of just 10 mV. rutgers.edursc.orgresearchgate.net The remaining products are primarily methylglyoxal, which is considered a reaction intermediate. rutgers.edursc.org This performance represents one of the highest half-reaction energy efficiencies for any multi-carbon product from CO₂ reduction. rutgers.edu The proposed mechanism for this unique reactivity involves hydride transfer to oxygen-bound intermediates, a more energy-efficient route previously observed mainly in nickel-based enzymes. rutgers.edursc.org

Product Selectivity of Ni₂P in CO₂RR
ProductCarbon NumberMaximum Faradaic Efficiency (%)Potential (V vs. RHE)
2,3-furandiolC₄710.00
MethylglyoxalC₃Balance of C-products0.00
Formic AcidC₁Observed+0.05

Strategies for Overcoming Hydrogen Evolution Competition in this compound CO₂RR Systems

A primary challenge in aqueous CO₂RR is the parasitic hydrogen evolution reaction (HER), which competes for electrons and reduces the efficiency of CO₂ conversion. acs.org However, nickel phosphide catalysts have shown a remarkable ability to suppress HER, thereby favoring CO₂ reduction. rutgers.edu

The key strategies and observations for overcoming this competition include:

Inherent Selectivity: The most effective nickel phosphide catalysts yield no hydrogen by-product under optimal conditions for CO₂RR. rutgers.edu This suggests an intrinsic catalytic preference for CO₂ reduction over water reduction.

Surface Hydrogen Affinity: The affinity of the Ni₂P surface for hydrogen and its dynamic reconstruction through hydrogen adsorption have been shown to facilitate selective CO₂ reduction and subsequent C-C coupling. acs.org This controlled interaction with hydrogen species favors the CO₂RR pathway over direct hydrogen gas evolution.

Phosphorus Content: The presence and concentration of phosphorus are crucial. It is suggested that phosphorus enhances CO₂ reduction efficiency by creating reactive hydrides and nucleophilic sites that bind CO₂, facilitating the formation of formate and higher-order oxygenates over H₂. acs.org

Reaction Mechanism: The proposed formate pathway on Ni₂P, followed by formaldehyde formation and self-condensation, is essential for avoiding C₁ products and promoting selectivity towards multi-carbon products, thus circumventing pathways that might lead to significant hydrogen evolution. acs.org

Under an argon atmosphere, where CO₂ is absent, Ni₂P exhibits a sharp increase in reductive current associated with hydrogen evolution as the overpotential increases. rutgers.edu In contrast, in a CO₂-saturated electrolyte, distinct current peaks appear at specific potentials that are more efficient for driving CO₂ reduction, indicating that CO₂RR can effectively outcompete HER under these conditions. rutgers.edu

Structural Dependence of this compound CO₂ Reduction Activity

The catalytic activity and product selectivity of nickel phosphides in CO₂ reduction are strongly dependent on their structure and composition, particularly the nickel-to-phosphorus ratio. rutgers.eduacs.org

Studies on a series of nickel phosphide compounds (including Ni₃P, Ni₂P, Ni₁₂P₅, Ni₅P₄, and NiP₂) have established clear structure-function relationships. rutgers.eduresearchgate.net A key finding is that the phosphorus content is directly correlated with both the total yield of carbon products and the selectivity towards multi-carbon species. rutgers.edursc.org As the phosphorus content increases in the nickel phosphide catalysts, a higher conversion of CO₂ to C₃ and C₄ oxygenates is observed, rather than to C₁ products like formate or to H₂. acs.org

For example, while Ni₂P shows a single, strong current peak for CO₂RR at -0.40 V vs. RHE, other phases like NiP₂ exhibit multiple peaks, suggesting the population of different electronic states that drive the reaction at different potentials. rutgers.edu This highlights how the specific crystalline phase and stoichiometry dictate the electronic structure and, consequently, the catalytic behavior. In gas-phase CO₂ hydrogenation, varying the Ni/P atomic ratio has also been shown to significantly affect the selectivity between carbon monoxide and methane (B114726). researchgate.net

Overall Water Splitting Applications Utilizing this compound-Based Electrocatalysts

Researchers have developed catalysts made of iron and dinickel phosphides on nickel foam that exhibit high activity for both HER and OER in the same alkaline electrolyte. cgtn.com The interaction between the different phosphide particles is believed to boost the rates of both reactions. cgtn.com

Performance of Ni₂P-Based Catalysts in Overall Water Splitting
Catalyst SystemReactionOverpotential (mV) at 10 mA cm⁻²Electrolyte
Fe-NiPHER144Alkaline
OER223
Ni₂P-Fe₂PHER86Not Specified
OER140

Heterogeneous Catalysis Applications of Dinickel Phosphide

Hydrodesulfurization (HDS) Processes Catalyzed by Dinickel Phosphide (B1233454)

Hydrodesulfurization (HDS) is a critical process in the refining of petroleum products, aimed at removing sulfur-containing compounds to comply with environmental regulations and prevent catalyst poisoning in downstream processes. Dinickel phosphide has shown exceptional performance as an HDS catalyst, often surpassing that of conventional sulfide (B99878) catalysts.

Catalytic Performance in Thiophene and Substituted Dibenzothiophene (B1670422) HDS

This compound catalysts have demonstrated high activity in the HDS of various organosulfur compounds, including thiophene, dibenzothiophene (DBT), and its sterically hindered derivatives like 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT). magtech.com.cnresearchgate.net Research has shown that Ni₂P catalysts can achieve near-complete conversion of DBT under relatively mild conditions. researchgate.net For instance, a Ni₂P catalyst supported on Na-MCM-41 achieved 99.2% DBT conversion. researchgate.net Similarly, a Ni₂P/TiO₂-Al₂O₃ catalyst reached a 99.9% conversion of dibenzothiophene at 613 K. acs.org

The catalytic activity of Ni₂P extends to more challenging substrates like 4,6-DMDBT. magtech.com.cnosti.gov Studies have reported that Ni₂P catalysts exhibit excellent activity for the simultaneous HDS of 4,6-DMDBT and hydrodenitrogenation (HDN) of quinoline. scispace.commpg.de The performance of Ni₂P in these reactions is often superior to that of commercial Ni-Mo-S/Al₂O₃ catalysts. osti.govvt.edu The HDS of DBT over Ni₂P primarily proceeds through the direct desulfurization (DDS) pathway, which yields biphenyl (B1667301) (BP), although the hydrogenation (HYD) pathway also occurs. acs.orgacs.orgresearchgate.net

Table 1: HDS Performance of Various Ni₂P Catalysts

Catalyst Substrate Conversion (%) Key Findings Reference
Ni₂P/Na-MCM-41 Dibenzothiophene 99.2 High conversion achieved. researchgate.net
Ni₂P/TiO₂-Al₂O₃ Dibenzothiophene 99.9 Excellent sulfur removal. acs.org
Ni₂P/SiO₂ 4,6-DMDBT 99 High activity and stability. mpg.de
NiFeP(3:1)/SiO₂ 4,6-DMDBT >95 High HDS activity. mpg.de
NiFeP(1:1)/SiO₂ 4,6-DMDBT >95 High HDS activity. mpg.de
Ni₂P/MCM-41 4,6-DMDBT 90 Higher conversion than commercial Ni-Mo-S/Al₂O₃. osti.gov

Identification of Active Sites in this compound HDS Catalysts (e.g., Ni(1), Ni(2) sites)

The crystal structure of Ni₂P contains two distinct nickel sites: the tetrahedral Ni(1) site and the square pyramidal Ni(2) site. scispace.commpg.de These sites play different roles in the HDS reaction. The Ni(1) sites, with a tetrahedral geometry, are primarily associated with the direct desulfurization (DDS) pathway. magtech.com.cnscispace.com In contrast, the Ni(2) sites, which have a square pyramidal geometry, are considered responsible for the hydrogenation (HYD) pathway. magtech.com.cnosti.gov

Studies involving the substitution of iron for nickel in the Ni₂P lattice have provided further insight into the function of these active sites. scispace.com Since Fe₂P is isostructural with Ni₂P but has very low HDS activity, it serves as a useful probe. scispace.commpg.de Extended X-ray absorption fine structure (EXAFS) analysis has shown that iron preferentially substitutes for the square pyramidal Ni(2) sites. scispace.com This substitution leads to a significant increase in the selectivity towards the DDS pathway, confirming the role of Ni(1) sites in this route. scispace.com It is believed that a surface nickel phosphosulfide phase, formed under HDS reaction conditions, represents the true active phase of the catalyst. magtech.com.cnacs.org

Impact of Support Materials and Precursor Composition on this compound HDS Activity

The choice of support material and the composition of the catalyst precursor significantly influence the activity and stability of Ni₂P catalysts in HDS. Various supports have been investigated, including silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and mesoporous materials like MCM-41. acs.orgosti.govcapes.gov.br

Silica-supported Ni₂P catalysts have demonstrated high activity and stability. vt.edudicp.ac.cn The HDS activity of Ni₂P/SiO₂ can be significantly higher than that of sulfided Ni/SiO₂ and Ni-Mo/SiO₂ catalysts. dicp.ac.cn Alumina-supported Ni₂P also shows good activity, although its performance relative to conventional Ni-Mo/Al₂O₃ can vary. osti.govdicp.ac.cn The use of composite supports like TiO₂-Al₂O₃ can prevent the formation of undesirable aluminum phosphates and enhance HDS activity and stability. acs.org Mesoporous supports like MCM-41 can lead to highly dispersed Ni₂P particles and superior HDS performance. osti.govcapes.gov.brrsc.org

The precursor composition, particularly the P/Ni molar ratio, is crucial for obtaining the phase-pure Ni₂P, which is generally the most active nickel phosphide phase. dicp.ac.cnmdpi.com An optimal P/Ni ratio is required to avoid the formation of other nickel phosphide phases like Ni₁₂P₅, which can be less active. dicp.ac.cnresearchgate.net For instance, on silica and alumina supports, specific P/Ni molar ratios are needed to achieve phase-pure Ni₂P. osti.gov The use of different phosphorus precursors, such as hypophosphite versus phosphate (B84403), can also impact the resulting catalyst's activity. researchgate.net

Sulfur Tolerance and Sintering Resistance of this compound Catalysts in HDS

A key advantage of Ni₂P catalysts is their notable tolerance to sulfur and resistance to sintering under HDS reaction conditions. mdpi.comoaepublish.comsemanticscholar.org The strong interaction between nickel and phosphorus contributes to this high sulfur tolerance. mdpi.comsemanticscholar.org While some sulfur is incorporated into the catalyst surface during the reaction, forming a nickel phosphosulfide phase, the bulk structure of Ni₂P remains largely intact. vt.eduacs.org This is in contrast to metallic catalysts, which can be more susceptible to sulfidation and deactivation.

The sintering resistance of Ni₂P particles, particularly when well-dispersed on a suitable support, contributes to their stable, long-term performance in HDS. mdpi.comsemanticscholar.org Studies have shown that even after extended time on stream, Ni₂P catalysts can maintain high HDS activity. mpg.deacs.org For example, silica-supported Ni₂P catalysts have proven to be highly stable over 48 hours of reaction. acs.org The ability of the Ni₂P phase to resist significant structural changes under harsh HDS conditions is a major factor in its sustained catalytic activity. mdpi.comsemanticscholar.org

Carbon Dioxide Upgrading Reactions Catalyzed by this compound

Beyond HDS, this compound has shown promise in the catalytic upgrading of carbon dioxide (CO₂), a critical area of research for mitigating greenhouse gas emissions and producing valuable chemicals.

Dry Reforming of Methane (B114726) (DRM) to Syngas over Supported this compound Catalysts

Dry reforming of methane (DRM) is a process that converts two major greenhouse gases, CO₂ and methane (CH₄), into synthesis gas (syngas), a mixture of hydrogen (H₂) and carbon monoxide (CO). acs.orgijcea.orgbohrium.com Ni₂P has been investigated as a catalyst for this reaction, offering potential advantages over traditional nickel-based catalysts, which are prone to deactivation due to carbon deposition (coking) and sintering. surrey.ac.ukresearchgate.netresearchgate.net

Supported Ni₂P catalysts have demonstrated good activity and stability in DRM. surrey.ac.ukresearchgate.net The catalytic performance is strongly dependent on the nature of the support. surrey.ac.ukresearchgate.net Studies comparing Ni₂P on Al₂O₃, CeO₂, and SiO₂-Al₂O₃ have shown that the Al₂O₃-supported catalyst exhibits the best performance, with higher conversion rates and better stability. surrey.ac.ukresearchgate.netmdpi.com This superior performance is attributed to the formation of a larger fraction of the active Ni₂P species on the alumina support. surrey.ac.ukresearchgate.net

Theoretical studies using density functional theory (DFT) have provided insights into the DRM mechanism on Ni₂P surfaces. acs.org These calculations suggest that the Ni₂P (0001) surface is active for the adsorption of DRM species and can promote CO formation with a lower propensity for carbon deposition compared to metallic nickel surfaces. acs.orgsurrey.ac.uk The strong interaction of oxygen with the Ni₂P surface may help in the oxidation of carbon deposits, thus enhancing the catalyst's stability. acs.orgsemanticscholar.org The co-existence of metallic nickel and nickel phosphide species on the catalyst surface can create a synergistic effect, improving both activity and resistance to coking. researchgate.net

Table 2: Performance of Supported Ni₂P Catalysts in Dry Reforming of Methane

Catalyst Support Performance Highlights Reference
Ni₂P Al₂O₃ Highest conversion rate and optimal stability. surrey.ac.ukresearchgate.net
Ni₂P CeO₂ Lower stability due to Ni oxidation issues. surrey.ac.ukresearchgate.net
Ni₂P SiO₂-Al₂O₃ Lower conversion rates due to sintering and coke deposits. surrey.ac.ukresearchgate.net
NiP-x SiO₂ Co-existence of Ni and Ni-phosphides enhances carbon deposition resistance. researchgate.net

Impact of Support Nature on this compound DRM Catalytic Behavior

A study comparing Ni₂P supported on alumina (Al₂O₃), ceria (CeO₂), and silica-alumina (SiO₂-Al₂O₃) found that the catalytic performance decreased in the order: Ni₂P/Al₂O₃ > Ni₂P/CeO₂ > Ni₂P/SiO₂-Al₂O₃. mdpi.comsemanticscholar.orgresearchgate.net The superior performance of the alumina-supported catalyst was attributed to the formation of larger fractions of the Ni₂P active phase. mdpi.comsemanticscholar.org At 700°C, Ni₂P/Al₂O₃ demonstrated stable CO₂ conversions and a favorable H₂/CO ratio of 1. mdpi.com

Conversely, the Ni₂P/SiO₂-Al₂O₃ catalyst exhibited lower CO₂ conversion rates due to high sintering rates, significant coke deposition, and a smaller fraction of the active Ni₂P phase on the surface. mdpi.comsemanticscholar.orgresearchgate.netresearchgate.net The Ni₂P/CeO₂ catalyst also showed strong deactivation issues, primarily due to the oxidation of nickel and the formation of smaller amounts of the Ni₂P species. mdpi.comsemanticscholar.org The acidic nature of supports like SiO₂ can promote methane cracking, while basic supports favor the activation of CO₂. mdpi.com

The interaction between the support and the nickel phosphide phase can also prevent carbon deposition, a common cause of deactivation in DRM. csic.es Density Functional Theory (DFT) calculations have suggested that the Ni₂P (0001) surface is active for the adsorption of DRM species and that a higher oxygen surface coverage at high temperatures can help oxidize carbon deposits. acs.org

Table 1: Influence of Support on Ni₂P Catalytic Performance in DRM mdpi.comsemanticscholar.orgresearchgate.net

CatalystCO₂ ConversionH₂/CO RatioKey Observations
Ni₂P/Al₂O₃ High and stable~1Larger fraction of Ni₂P phase, good stability.
Ni₂P/CeO₂ Moderate, deactivates-Ni oxidation, smaller amount of Ni₂P phase.
Ni₂P/SiO₂-Al₂O₃ Low-High sintering, significant coke deposition.

Note: The data presented is a qualitative summary based on the referenced studies.

Hydrogenation Reactions Catalyzed by this compound

This compound has proven to be an effective catalyst for various hydrogenation reactions, demonstrating high activity and selectivity, particularly in the conversion of biomass-derived compounds.

The selective hydrogenation of maltose (B56501) to maltitol (B1215825), a valuable sugar alcohol used as a food additive, is a key application of Ni₂P catalysts. eurekalert.orgosaka-u.ac.jp Traditional nickel catalysts often exhibit low activity for this reaction, while more efficient ruthenium-based catalysts are expensive. eurekalert.orgosaka-u.ac.jposaka-u.ac.jp A nano-Ni₂P catalyst supported on hydrotalcite (nano-Ni₂P/HT) has shown exceptional performance, outperforming conventional catalysts even at ambient temperatures. eurekalert.orgosaka-u.ac.jposaka-u.ac.jp This catalyst is also air-stable, making it easier to handle. eurekalert.orgosaka-u.ac.jposaka-u.ac.jp

The nano-Ni₂P/HT catalyst can achieve high yields of maltitol from concentrated maltose solutions (>50 wt%) under mild conditions. mdpi.comacs.org This high efficiency is maintained without compromising the sensitive α-1,4-glycosidic bonds in maltose, ensuring selective production of maltitol. mdpi.com The catalyst can be easily recovered by filtration and reused multiple times without significant loss of activity or selectivity. eurekalert.orgosaka-u.ac.jp

The enhanced activity of the nano-Ni₂P/HT catalyst in hydrogenation reactions is attributed to a phenomenon known as cooperative catalysis, where the catalyst and the support work in synergy. eurekalert.orgosaka-u.ac.jp In this system, the nickel sites on the nano-Ni₂P are believed to activate hydrogen gas, while the hydrotalcite support acts as an electron donor and activates the carbonyl group of the substrate, such as maltose. eurekalert.orgosaka-u.ac.jp This cooperative mechanism drastically increases the catalytic activity, with the turnover number of the supported catalyst being over 300 times higher than that of the unsupported nano-Ni₂P. eurekalert.orgosaka-u.ac.jp

This cooperative effect has also been observed in the hydrogenation of other sugars, such as D-glucose to D-sorbitol and D-xylose to D-xylitol, highlighting the versatility of the Ni₂P/HT system. mdpi.comresearchgate.netmdpi.com The combination of nano-Ni₂P for H₂ activation and HT for activating the sugar's C=O moiety is a key factor in the high catalytic performance. researchgate.net

Hydrodeoxygenation (HDO) of Bio-oils and Model Compounds with this compound

Hydrodeoxygenation (HDO) is a crucial process for upgrading bio-oils, which are rich in oxygenated compounds, into stable, high-energy-density transportation fuels. psu.eduajol.infobibliomed.org this compound has emerged as a promising catalyst for HDO due to its high activity and selectivity in removing oxygen. psu.eduajol.inforsc.orgmdpi.com

Ni₂P catalysts have been shown to be effective in the HDO of model compounds like guaiacol (B22219) and anisole, which are representative of the phenolic compounds found in lignin-derived bio-oils. psu.eduresearchgate.netacs.org Studies have shown that Ni₂P catalysts can be considered bifunctional, with nickel sites promoting hydrogenation and hydrogenolysis of C-O bonds, and phosphorus species generating Brønsted acid sites (P-OH groups) that facilitate the direct deoxygenation of methoxy (B1213986) or hydroxyl groups. bibliomed.orgmdpi.com

The support material also plays a significant role in the HDO performance of Ni₂P catalysts. For instance, in the HDO of guaiacol, Ni₂P/SiO₂ displayed high activity, producing benzene (B151609) and phenol (B47542) as the major products. acs.org The reaction pathways can also be influenced by the reaction conditions. For example, in the HDO of guaiacol over Ni₂P/SiO₂, direct deoxygenation to benzene was dominant at atmospheric pressure, while at higher pressure (8 atm), a pre-hydrogenation step followed by deoxygenation to produce cyclohexane (B81311) was preferred. researchgate.net In another study on guaiacol HDO, a Ni₂P@hierarchical HZSM-5 catalyst achieved 98% conversion of guaiacol with a 78.8% yield of cyclohexane at 300°C and 3 MPa H₂. nih.gov

Water-Gas Shift (WGS) Reaction Catalyzed by this compound

The water-gas shift (WGS) reaction (CO + H₂O ⇌ CO₂ + H₂) is an important industrial process for producing high-purity hydrogen and adjusting the H₂/CO ratio in syngas. This compound has been identified as a highly active and stable catalyst for the WGS reaction. researchgate.netmdpi.com

Experimental and theoretical studies have shown that the Ni₂P(001) surface exhibits higher activity for the WGS reaction than even copper (Cu(100)), which is considered the best metal catalyst for this process. researchgate.net The excellent performance of Ni₂P is linked to the formation of nickel oxy-phosphides due to strong O-P interactions. researchgate.net Under reaction conditions, oxygen atoms cover most of the phosphorus sites on the Ni₂P(001) surface, facilitating the reaction by lowering the barrier for water dissociation and deactivating nickel sites to allow for moderate bonding with adsorbates. researchgate.net

Density Functional Theory (DFT) calculations suggest that for NiₓPᵧ catalysts, an increase in phosphorus content can lead to more dispersed nickel sites and increase the energy barriers for coke formation. acs.org The redox mechanism (CO + O → CO₂) is considered the most favorable pathway for the WGS reaction on Ni₁₂P₅(001), with water dissociation being the rate-determining step. acs.org However, other studies have suggested that the WGS reaction may have high activation barriers on Ni₂P, and thus may not be a major pathway in processes like methanol (B129727) steam reforming. mdpi.com

Methane Dehydrogenative Conversion to Hydrocarbons using this compound

The direct dehydrogenative conversion of methane (DCM) to higher hydrocarbons, such as ethylene (B1197577) and benzene, is a highly attractive but challenging reaction. acs.orgfigshare.commdpi.com this compound has been investigated as a catalyst for this non-oxidative coupling of methane (NOCM). acs.orgfigshare.comjst.go.jpshokubai.org

Silica-supported nickel phosphide (Ni-P/SiO₂) has been found to be an active catalyst for the DCM reaction at high temperatures (around 1123-1173 K), producing a range of hydrocarbons including ethane, ethylene, acetylene, propylene, benzene, toluene, and naphthalene. acs.orgfigshare.comshokubai.orgnii.ac.jp The Ni₂P phase is considered the active phase for this reaction, responsible for activating the C-H bond of methane to form ethane, which then undergoes further thermal conversion to other higher hydrocarbons in the gas phase. acs.orgfigshare.comnii.ac.jp

DFT calculations indicate that the presence of phosphorus atoms in the nickel catalyst hinders the excessive dehydrogenation of methane to species that lead to carbon deposition. mdpi.comresearchgate.net Instead, it promotes the selectivity towards CH₃* and CH₂* intermediates, which can then couple to form C₂ products like ethylene. mdpi.com The formation of ethylene from the coupling of two CH₂* species on the Ni₂P surface is facile, suggesting that Ni₂P is a promising catalyst for the selective conversion of methane to ethylene. mdpi.com

Advanced Characterization Techniques in Dinickel Phosphide Research

Spectroscopic Methods for Probing Dinickel Phosphide (B1233454) Composition and Electronic States

A variety of spectroscopic techniques are employed to analyze the chemical composition and electronic characteristics of dinickel phosphide.

X-ray Absorption Spectroscopy (XAS) is a powerful tool for investigating the local atomic and electronic structure. XAS, which includes X-ray Absorption Near-Edge Spectroscopy (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides insights into the oxidation states and coordination environment of the constituent elements. acs.orgnih.gov For instance, XAS studies have been used to track changes in the Ni oxidation state and the formation of Ni-O bonds during electrochemical reactions. acs.org EXAFS analysis can reveal details about bond lengths and coordination numbers, such as the reduction in Ni-P and Ni-Ni coordination numbers and a decrease in the Ni-P bond length upon the formation of Ni-O bonds. acs.org

Fourier Transform Infrared (FTIR) Spectroscopy is utilized to identify chemical bonds and functional groups. In the context of Ni₂P, FTIR has been used to probe its chemical structure, although strong peaks for Ni₂P itself may not be readily confirmed. acs.org It has been instrumental in detecting weak bands associated with P-H stretching modes, suggesting the presence of species like PH₃. acs.org

Raman Spectroscopy offers insights into the vibrational modes of a material, which are sensitive to its structure and chemical bonding. It has been used to identify the formation of Ni-O/OH bonds and even Ni-H bonds during processes like the hydrogen evolution reaction (HER). acs.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the near-surface region of a material. frontiersin.orgrsc.orgrsc.org XPS analysis of Ni₂P can reveal the binding energies of Ni 2p and P 2p electrons, which are indicative of their oxidation states. chemrxiv.org Studies have shown Ni 2p binding energies that suggest a state between Ni⁰ and Ni²⁺, reflecting the electron density on the Ni sites within the phosphide lattice. chemrxiv.org It can also detect the presence of surface oxides or phosphates that may form upon exposure to air. mdpi.com

Electron Paramagnetic Resonance (EPR) is a technique sensitive to unpaired electrons and is used to study paramagnetic species. In Ni₂P research, EPR has provided evidence of structural and chemical changes, such as the emergence of new nickel species during electrochemical processes. acs.org

Microscopy Techniques for this compound Morphology and Nanostructure Analysis

Microscopy techniques are essential for visualizing the morphology, size, and atomic arrangement of this compound nanomaterials.

Transmission Electron Microscopy (TEM) allows for the imaging of the internal structure of materials at a much higher resolution than SEM. frontiersin.orgmdpi.com TEM images can reveal the size and shape of individual Ni₂P nanoparticles and provide information about their crystallinity through selected area electron diffraction (SAED). researchgate.net High-resolution TEM (HRTEM) can even visualize the lattice fringes of the crystalline material. rsc.org

Atomic-Resolution Scanning/Transmission Electron Microscopy (S/TEM) offers the ability to visualize materials at the atomic level. mdpi.com This advanced technique is crucial for understanding the precise atomic arrangement and identifying any structural defects or surface reconstructions that can significantly impact the material's properties. mdpi.com

Diffraction Techniques for this compound Phase Identification and Crystallinity

X-ray Diffraction (XRD) is the primary technique for identifying the crystalline phases present in a material and assessing its degree of crystallinity. frontiersin.orgrsc.orgrecercat.catmdpi.com The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is unique to each crystalline material and acts as a fingerprint for phase identification. marshall.eduijcmas.com By comparing the experimental XRD pattern of a synthesized nickel phosphide sample to reference patterns from databases, the specific phases present, such as hexagonal Ni₂P, can be confirmed. mdpi.comacs.org The width of the diffraction peaks can also provide an estimation of the crystallite size through the Scherrer equation. acs.orgepfl.ch Broad peaks are indicative of smaller crystallite sizes or an amorphous nature. acs.orgmdpi.com

Electrochemical Characterization Techniques for this compound Performance Evaluation

To assess the performance of this compound, particularly as an electrocatalyst, a range of electrochemical techniques are employed. mdpi.com

Linear Sweep Voltammetry (LSV) is used to measure the current response of an electrode as the potential is swept linearly over time. mdpi.com In the context of HER, LSV curves are used to determine the overpotential required to achieve a specific current density, a key metric for catalytic activity. researchgate.net

Cyclic Voltammetry (CV) involves sweeping the potential back and forth between two set limits while measuring the resulting current. researchgate.net CV provides information about the electrochemical reactions occurring at the electrode surface and the stability of the catalyst over multiple cycles.

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique that probes the impedance of an electrochemical system over a range of frequencies. mdpi.com By fitting the impedance data to an equivalent circuit model, it is possible to gain insights into the charge transfer resistance and other kinetic parameters of the electrochemical process.

Tafel Plots , derived from LSV data, are used to determine the Tafel slope, which provides information about the reaction mechanism of the HER. frontiersin.org A smaller Tafel slope generally indicates more favorable reaction kinetics.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for this compound Dissolution Studies

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an extremely sensitive analytical technique used to determine the elemental composition of a sample, even at very low concentrations. acs.orgacs.org In the study of this compound, ICP-MS is employed to investigate the dissolution of the material in an electrolyte during electrochemical testing. acs.org By analyzing the electrolyte solution for the presence of nickel and phosphorus ions, researchers can quantify the stability and degradation of the Ni₂P catalyst under operating conditions. acs.orgepfl.ch

Operando Studies for Real-time Monitoring of this compound Surface Transformations

Operando spectroscopy , particularly techniques like operando Raman spectroscopy , allows for the real-time monitoring of a material's properties while it is functioning under actual reaction conditions. researchgate.net For this compound, operando Raman studies have been instrumental in observing dynamic changes on the catalyst's surface during the HER. acs.org These studies can reveal rapid surface transformations, such as the formation of new chemical species, providing crucial insights into the reaction mechanism and the catalyst's stability in its working environment. acs.org

Future Perspectives and Research Directions for Dinickel Phosphide

Rational Design and Synthesis of Advanced Dinickel Phosphide (B1233454) Architectures with Enhanced Performance

The future development of Ni₂P catalysts hinges on the ability to move beyond trial-and-error synthesis methods towards a more deliberate and rational design approach. The goal is to create advanced architectures with precisely controlled morphology, composition, and surface properties to maximize catalytic performance.

Key strategies in this area include:

Nano-architecture Engineering: The synthesis of nanostructured Ni₂P with high surface area and an abundance of active sites is crucial. acs.org Techniques that produce hollow, porous, or hierarchical structures are of particular interest. mdpi.combohrium.com For instance, the creation of self-supported NiP nanosheet arrays demonstrates a promising path towards maximizing active surface area and enhancing synergistic effects with the substrate. bohrium.com The formation of hollow spheres through mechanisms like the Kirkendall effect can also lead to materials with superior electron transfer properties. mdpi.com

Controlled Synthesis Methods: Developing facile and scalable synthesis techniques is paramount. osaka-u.ac.jp Methods like one-step solvothermal procedures and low-temperature phosphidation of nickel precursors on various substrates are being explored to create integrated and binder-free electrodes. mdpi.comrsc.org These approaches can improve electrical conductivity and long-term stability by eliminating polymer binders that often increase resistance and mask active sites. mdpi.com

Phase-Selective Synthesis: The catalytic properties of nickel phosphides can vary significantly with the Ni:P ratio. Future research will focus on selectively synthesizing specific phases, such as Ni₂P or Ni₁₂P₅, by carefully controlling parameters like the P/precursor ratio. mdpi.comcsic.es This allows for the fine-tuning of the catalyst's electronic structure and reactivity for specific applications.

Deeper Mechanistic Understanding of Dinickel Phosphide Catalysis through In-situ and Operando Characterization

A fundamental understanding of how Ni₂P catalysts function under real operating conditions is essential for their rational improvement. In-situ and operando characterization techniques, which probe the catalyst during the reaction, are indispensable tools for uncovering reaction mechanisms and identifying the true active sites. european-mrs.com

Future research will increasingly employ a suite of advanced spectroscopic and microscopic techniques:

In-situ/Operando Spectroscopy: Techniques like X-ray Absorption Spectroscopy (XAS), Raman spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy can provide real-time information on the structural and electronic changes occurring in the catalyst during a reaction. european-mrs.comacs.orgchinesechemsoc.org For example, in-situ Raman has revealed surface changes on Ni₂P within seconds at low overpotentials during the hydrogen evolution reaction (HER). acs.org Operando X-ray Absorption Fine Structure (Q-XAFS) can track the structural evolution of the catalyst, identifying which elements are the first to undergo transformation. nih.gov

In-situ/Operando Microscopy: Techniques like Transmission Electron Microscopy (TEM) allow for the direct visualization of morphological and phase changes in the catalyst at the nanoscale during operation. chinesechemsoc.org

Computational Modeling: Density Functional Theory (DFT) calculations will continue to play a crucial role in complementing experimental findings. DFT can help to predict stable structures, identify active sites, and elucidate reaction pathways at the atomic level, guiding the design of more efficient catalysts. rsc.orgnih.gov

These advanced characterization methods are revealing that many "as-synthesized" catalysts undergo surface reconstruction during electrochemical reactions, meaning the true active species is formed in-situ. chinesechemsoc.orgmdpi.com Understanding and controlling this dynamic behavior is a key frontier in catalysis research.

Exploration of Novel Doping Strategies and Heterostructures for Optimized this compound Catalysts

Modifying the intrinsic properties of Ni₂P through doping and the creation of heterostructures is a powerful strategy to enhance its catalytic activity and stability.

Elemental Doping: Introducing other transition metals (e.g., Fe, Co, Mo, W, V) into the Ni₂P lattice can significantly alter its electronic structure, create more active sites, and improve reaction kinetics. rsc.orgrsc.orgresearchgate.netrsc.orgresearchgate.net For instance, doping with iron has been shown to improve electron redistribution and accelerate the reconstruction of active sites. rsc.org Vanadium doping has been found to promote the oxygen evolution reaction (OER) by creating new active sites. acs.org The choice of dopant can be tailored to specific reactions, such as using samarium to enhance the HER. researchgate.net

Heterostructure Engineering: Creating interfaces between Ni₂P and other materials, such as metal oxides (e.g., CeO₂), other metal phosphides, or carbon-based materials, can lead to synergistic effects that boost performance. rsc.orgresearchgate.netresearchgate.net These heterostructures can improve charge transfer, optimize the adsorption of reaction intermediates, and enhance stability. rsc.orgresearchgate.net For example, a Ni₂P/CeO₂ heterojunction has demonstrated a "self-optimization effect" for the OER. researchgate.net Double-heterostructured catalysts, such as Ni₂P/Ni₂P₂O₇/Ni₁₂P₅, have shown exceptional activity by creating distinct regions for activity enhancement and conductivity enhancement. nih.gov

Development of this compound-Based Nanocomposites for Multifunctional and Flexible Energy Applications

Integrating Ni₂P into nanocomposite materials opens up possibilities for creating multifunctional devices, particularly in the burgeoning field of flexible electronics.

Carbon-Based Nanocomposites: Supporting Ni₂P on carbon-based materials like carbon cloth, carbon fibers, or graphene is a well-established strategy to improve conductivity and stability. rsc.orgresearchgate.netmdpi.com These composites are excellent candidates for flexible electrodes in water electrolyzers and supercapacitors. rsc.org For example, NiPₓ nanoflakes grown on carbon fiber have demonstrated superior bifunctional performance for both water splitting and energy storage. rsc.org

Hierarchical Architectures: Designing hierarchical nanocomposites, such as Ni-Co-P nanosheets on carbon fabrics or CoNiP nanoparticles within porous carbon nanofiber microspheres, can create materials with very high specific surface areas and interconnected conductive networks. researchgate.netmdpi.com These complex structures are highly beneficial for achieving high energy and power densities in supercapacitors. mdpi.com

The development of these nanocomposites is crucial for applications in wearable and portable electronic devices that require flexible and efficient energy storage and conversion solutions. rsc.orgspringerprofessional.deresearchgate.net

Addressing Long-Term Stability and Scalability Challenges for Industrial Implementation of this compound Catalysts

For Ni₂P catalysts to transition from the laboratory to industrial applications, critical challenges related to their long-term stability and the scalability of their production must be overcome.

Improving Long-Term Stability: While often more stable than pure nickel catalysts, Ni₂P can still undergo degradation, especially under harsh operating conditions. acs.orgacs.org Research has shown that Ni₂P can be unstable during the HER, transforming into other nickel species. acs.org Strategies to enhance stability include the formation of protective layers, such as nickel (oxy)hydroxides, or the creation of robust heterostructures. mdpi.comresearchgate.net For example, Co-doped Ni₅P₄ has demonstrated remarkable stability for over twenty days in seawater splitting. rsc.org

Ensuring Scalability of Synthesis: Many current synthesis methods for high-performance Ni₂P nanostructures are complex and may not be economically viable for large-scale production. osaka-u.ac.jp Future research must focus on developing simple, cost-effective, and scalable synthesis routes. osaka-u.ac.jpmdpi.com This includes exploring methods that use readily available and inexpensive precursors and operate under milder conditions. osaka-u.ac.jp The development of fast synthesis techniques, such as one-step chemical vapor deposition, is a promising direction. rsc.org

Bridging the Gap to Industrial Requirements: The performance of Ni₂P catalysts, particularly their overpotential at high current densities, still needs improvement to meet industrial demands for processes like large-scale water electrolysis. mdpi.com Continued efforts in rational design, doping, and heterostructuring will be necessary to close this performance gap with precious metal catalysts. mdpi.com

Successfully addressing these challenges will be the final and most crucial step in realizing the widespread industrial implementation of this compound catalysts for a cleaner and more sustainable energy future.

Q & A

Basic Research Questions

Q. What are the common synthetic methods for preparing dinickel phosphide (Ni₂P) nanoparticles, and how do they influence crystallinity and morphology?

  • Methodology :

  • Solvothermal synthesis : Red phosphorus and nickel precursors are reacted in organic solvents (e.g., ethylene glycol) under high temperatures (180–220°C) with surfactants like cetyltrimethylammonium bromide (CTAB) to control particle size and dispersion .
  • Mechanochemical synthesis : Ball-milling nickel chloride with sodium phosphide (Na₃P) under solvent-free conditions produces ultrasmall Ni₂P nanoparticles (3–5 nm) with high surface area .
  • Phase-controlled synthesis : Adjusting the Ni/P precursor ratio and reaction time can yield different phases (e.g., Ni₂P vs. Ni₁₂P₅), which are verified via X-ray diffraction (XRD) and transmission electron microscopy (TEM) .
    • Key considerations : Solvent choice, surfactant type, and temperature gradients critically affect nanoparticle uniformity and exposed crystallographic facets (e.g., Ni₂P(001)), which are pivotal for catalytic activity .

Q. Which characterization techniques are essential for validating Ni₂P synthesis and structural properties?

  • Core techniques :

  • XRD : Confirms phase purity and crystallinity by matching peak positions with reference patterns (e.g., JCPDS 89-2741 for Ni₂P) .
  • TEM/HRTEM : Reveals nanoparticle size, morphology (e.g., hollow vs. solid structures), and lattice fringes (e.g., 0.22 nm spacing for Ni₂P(001)) .
  • X-ray photoelectron spectroscopy (XPS) : Identifies surface oxidation states (e.g., Ni²⁺ vs. Ni⁰) and phosphorus bonding environments (Pδ⁻ in Ni₂P) .
    • Supplementary methods : BET surface area analysis and electrochemical impedance spectroscopy (EIS) assess porosity and charge-transfer efficiency .

Advanced Research Questions

Q. How can the hydrogen evolution reaction (HER) activity of Ni₂P be optimized through facet engineering and doping?

  • Facet engineering : Ni₂P nanoparticles exposing the (001) facet exhibit lower HER overpotentials (e.g., 58 mV at 10 mA cm⁻²) due to optimal hydrogen adsorption energies, as predicted by DFT calculations .
  • Transition-metal doping : Incorporating Mn or Co into Ni₂P alters electronic structure, reducing charge-transfer resistance. For example, Mn-doped Ni₂P achieves an overpotential of 158 mV, outperforming pristine Ni₂P (164 mV) .
  • Methodological steps :

Synthesize doped Ni₂P via hot-injection or hydrothermal routes.

Validate doping efficiency via EDS and XPS.

Compare HER performance using linear sweep voltammetry (LSV) in 0.5 M H₂SO₄ .

Q. What experimental strategies address contradictions in reported HER overpotentials for Ni₂P-based catalysts?

  • Root causes : Discrepancies arise from variations in nanoparticle size, exposed facets, electrolyte pH, and testing setups (e.g., reference electrode calibration) .
  • Resolution strategies :

  • Standardize HER testing protocols (e.g., IR compensation, scan rate).
  • Report detailed synthesis parameters (precursor ratios, annealing time) to enable reproducibility .
    • Case study : Ni₂P nanoparticles synthesized via solvent-less routes show overpotentials of 174 mV, while surfactant-aided methods achieve 158 mV due to smaller particle size and higher facet density .

Q. How is the long-term stability of Ni₂P electrocatalysts evaluated under acidic or alkaline conditions?

  • Accelerated degradation tests :

  • Cyclic voltammetry (CV) : 1,000 cycles in 0.5 M H₂SO₄ with <5% activity loss confirm stability .
  • Chronoamperometry : Measure current density retention at fixed overpotentials for 24+ hours .
    • Post-test analysis : TEM and XRD identify structural degradation (e.g., surface oxidation to NiO), while XPS detects phosphorus leaching .

Methodological Recommendations

  • For synthesis : Prioritize phase-controlled methods to tailor facet-specific activity .
  • For HER testing : Include Tafel slope analysis to distinguish Volmer-Heyrovsky vs. Volmer-Tafel mechanisms .
  • For stability : Use in situ Raman spectroscopy to monitor surface reconstruction during HER .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.